molecular formula C15H20FNO3 B7859510 Methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate

Methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate

Cat. No.: B7859510
M. Wt: 281.32 g/mol
InChI Key: NHCLUFRNAPVOBK-UHFFFAOYSA-N
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Description

Methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methyl ester group at the 4-position and a 3-fluoro-4-methoxyphenylmethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediate, 3-fluoro-4-methoxybenzylamine.

    Formation of Piperidine Ring: The intermediate is then reacted with methyl 4-piperidone-4-carboxylate under appropriate conditions to form the piperidine ring.

    Final Product Formation: The final step involves the esterification of the piperidine derivative to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(4-fluorophenyl)methyl]piperidine-4-carboxylate
  • Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride

Uniqueness

Methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate is unique due to the presence of both a fluoro and a methoxy group on the aromatic ring. This combination of substituents can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3/c1-19-14-4-3-11(9-13(14)16)10-17-7-5-12(6-8-17)15(18)20-2/h3-4,9,12H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCLUFRNAPVOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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